molecular formula C7H4ClFN2 B3074108 3-Chloro-6-fluoroimidazo[1,2-a]pyridine CAS No. 1019026-23-3

3-Chloro-6-fluoroimidazo[1,2-a]pyridine

Cat. No. B3074108
CAS RN: 1019026-23-3
M. Wt: 170.57
InChI Key: MZOBDOOYUNKVNO-UHFFFAOYSA-N
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Description

3-Chloro-6-fluoroimidazo[1,2-a]pyridine is a chemical compound with the molecular formula C7H4ClFN2. It has a molecular weight of 170.57 . This compound is used in laboratory settings .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H4ClFN2/c8-6-3-10-7-2-1-5(9)4-11(6)7/h1-4H .

It should be stored at a temperature between 2 and 8 degrees Celsius .

Scientific Research Applications

Bioisosteric Replacement in Medicinal Chemistry

3-Chloro-6-fluoroimidazo[1,2-a]pyridine and its analogs have been explored for their potential as bioisosteric replacements in medicinal chemistry. For instance, 8-Fluoroimidazo[1,2-a]pyridine was identified as a physicochemical mimic of imidazo[1,2-a]pyrimidine, demonstrating its utility in the development of allosteric modulator ligands for the GABA(A) receptor (Humphries et al., 2006).

Fluorescence and Sensor Applications

The fluorescent properties of imidazo[1,2-a]pyridine derivatives, such as 3-hydroxymethyl imidazo[1,2-a]pyridine, have been studied for potential applications in biomarkers and photochemical sensors. These compounds show enhanced fluorescence intensity, making them suitable for various optical applications (Velázquez-Olvera et al., 2012).

Imaging Agents for Alzheimer’s Disease

Imidazo[1,2-a]pyridine derivatives have been synthesized for use as imaging agents in Alzheimer’s disease. For example, fluorinated imidazo[1,2-a]pyridine analogues demonstrated binding affinity to amyloid plaques in human Alzheimer’s disease cortical tissues, suggesting their potential as radioligands for imaging β-amyloid plaques (Zeng et al., 2006).

Material Synthesis

The compound has also been studied in the context of material synthesis. For instance, the modification of chitosan with 3-fluoroimidazo[1,2-a]pyridine-2-carbonyl fragments illustrates its application in creating novel materials (Levov et al., 2011).

Diverse Chemical Synthesis

Various studies have focused on the synthesis of novel compounds using imidazo[1,2-a]pyridine scaffolds. These include the creation of diverse chemical structures with potential applications in drug discovery and other fields (Zhang et al., 2019).

Fluorinated Compounds in Drug Discovery

The synthesis of (3-fluoroimidazo[1,2-a]pyridin-2-yl)-phosphonates illustrates the exploration of fluorinated compounds in drug discovery, highlighting the versatility of this compound in synthesizing new molecular entities (Aksinenko et al., 2013).

Fluorescent Probes for DNA Detection

Aminated benzimidazo[1,2-a]quinolines, derived from imidazo[1,2-a]pyridine structures, have been synthesized as potential fluorescent probes for DNA detection. Their enhanced fluorescence emission intensity makes them suitable for biochemical applications (Perin et al., 2011).

Future Directions

Imidazo[1,2-a]pyridine analogues have been recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . Therefore, the future research directions might involve exploring the potential of 3-Chloro-6-fluoroimidazo[1,2-a]pyridine and its analogues in drug discovery, particularly for infectious diseases.

properties

IUPAC Name

3-chloro-6-fluoroimidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClFN2/c8-6-3-10-7-2-1-5(9)4-11(6)7/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZOBDOOYUNKVNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(N2C=C1F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClFN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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